Compound Description: Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, also known as Hantzsch ester, is a well-known reagent in organic synthesis. It serves as a source of hydride, playing a crucial role in various reduction reactions. []
Relevance: This compound shares the core 1,4-dihydropyridine ring system with dimethyl 1-(4-methylbenzyl)-4-[4-(trifluoromethoxy)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate, highlighting the fundamental structural similarity within this class of compounds. Both belong to the 1,4-dihydropyridine class, a group recognized for its pharmacological significance, particularly in calcium channel modulation. []
Nifedipine
Compound Description: Nifedipine is a prominent calcium channel blocker widely used in treating hypertension and angina pectoris. It exerts its therapeutic effect by inhibiting calcium influx through L-type calcium channels, primarily in vascular smooth muscle. [, ]
Relevance: Nifedipine serves as a crucial structural analogue for understanding the structure-activity relationship of dimethyl 1-(4-methylbenzyl)-4-[4-(trifluoromethoxy)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate. The core 1,4-dihydropyridine ring system, with ester substituents at positions 3 and 5, is conserved in both compounds, indicating a shared mechanism of action as calcium channel modulators. [, ] Furthermore, the presence of an aryl substituent at position 4, albeit with different functionalities (nitrophenyl in Nifedipine versus trifluoromethoxyphenyl in the target compound), highlights the exploration of diverse substituents for optimizing pharmacological activity within this class. [, ]
Nicardipine
Compound Description: Similar to nifedipine, nicardipine belongs to the 1,4-dihydropyridine class of calcium channel blockers, clinically used for managing hypertension and angina. It acts by inhibiting calcium influx through L-type calcium channels. [, , , , , , ]
Relevance: Nicardipine provides another essential point of comparison for understanding the structure-activity relationship of dimethyl 1-(4-methylbenzyl)-4-[4-(trifluoromethoxy)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate. The presence of a dihydropyridine ring system with ester functionalities at positions 3 and 5, along with an aryl group at position 4, underlines the shared structural motif associated with calcium channel blocking activity. [, , , , , , ]
Compound Description: This compound is a nifedipine analogue, modified by replacing the methyl ester groups at positions 3 and 5 with 2-cyanoethyl groups. []
Relevance: Comparing this compound with dimethyl 1-(4-methylbenzyl)-4-[4-(trifluoromethoxy)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate illustrates the impact of modifying the ester side chains on the dihydropyridine core. Such modifications can influence the compound's pharmacological properties, including potency and duration of action. []
(S)-(+)- and (R)-(-)-2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl Methyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Hydrochloride
Compound Description: These compounds are enantiomers of a 1,4-dihydropyridine derivative investigated for their pharmacological effects, specifically antihypertensive activity. The research focuses on determining the active enantiomer, demonstrating the significance of stereochemistry in drug activity. [, ]
Relevance: These compounds highlight the importance of chirality in the 1,4-dihydropyridine class, to which dimethyl 1-(4-methylbenzyl)-4-[4-(trifluoromethoxy)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate belongs. The differing pharmacological activities of the enantiomers emphasize the need to consider stereochemical aspects when designing and evaluating new drugs within this category. [, ]
Compound Description: NKY-722 is a novel water-soluble dihydropyridine calcium antagonist, investigated for its antihypertensive effects. Its pharmacological profile suggests potential as a long-lasting antihypertensive agent due to its slow-onset and sustained vasodilatory action. [, , ]
Relevance: This compound underscores the exploration of diverse side chains attached to the dihydropyridine core to modify pharmacological properties. Compared to dimethyl 1-(4-methylbenzyl)-4-[4-(trifluoromethoxy)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate, the structural variations in the side chains of NKY-722 highlight the ongoing search for optimizing water solubility, duration of action, and target specificity within this class of compounds. [, , ]
Compound Description: This compound is another example of a 1,4-dihydropyridine derivative where the structural elucidation focuses on the orientation of different substituents, including the nitrooxyalkyl ester at the 3-position. []
Relevance: Comparing this compound to dimethyl 1-(4-methylbenzyl)-4-[4-(trifluoromethoxy)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate emphasizes the impact of substituent orientation on the overall three-dimensional structure and potentially the pharmacological activity. The presence of the nitrooxyalkyl ester introduces a new functional group, demonstrating the potential for incorporating different pharmacophores into the 1,4-dihydropyridine scaffold. []
Compound Description: CV-159 is a new dihydropyridine calcium antagonist investigated for its effects on the cardiovascular system, including its impact on cardiohemodynamics and the energy metabolism of ischemic myocardium. []
Relevance: CV-159 shares the core 1,4-dihydropyridine structure with dimethyl 1-(4-methylbenzyl)-4-[4-(trifluoromethoxy)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate, highlighting the exploration of various ester side chains at positions 3 and 5. These modifications can significantly alter the compound's pharmacokinetic and pharmacodynamic properties, including potency, duration of action, and tissue selectivity. []
Compound Description: FRC-8411 is a new dihydropyridine derivative studied for its antihypertensive and cardiovascular effects. It exhibits potent and long-lasting hypotension, demonstrating potential as a therapeutic agent for cardiovascular diseases. [, ]
Relevance: This compound exemplifies the introduction of an alkenyl group into the ester side chain at position 3 of the 1,4-dihydropyridine core, a modification not present in dimethyl 1-(4-methylbenzyl)-4-[4-(trifluoromethoxy)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate. This difference emphasizes the exploration of diverse substituents to fine-tune the pharmacological profile of 1,4-dihydropyridine derivatives. [, ]
Compound Description: This group of compounds represents a unique class of 1,4-dihydropyridines where another dihydropyridine ring is introduced as a substituent at the 4-position. The research investigates the calcium channel antagonist activity of these compounds, exploring the concept of bioisosterism between the dihydropyridinyl and nitrophenyl substituents. []
Relevance: This group of compounds highlights a significant structural deviation from dimethyl 1-(4-methylbenzyl)-4-[4-(trifluoromethoxy)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate by incorporating a second dihydropyridine ring. This approach exemplifies exploring novel structural motifs to modulate calcium channel activity and potentially discover new therapeutic agents. []
Dialkyl 1,4-Dihydro-2,6-dimethyl-4-aryl-3,5-pyridinedicarboxylates Containing a Nitrone Moiety in the 4-Aryl Substituent
Compound Description: This class of compounds incorporates a nitrone moiety into the aryl substituent at the 4-position of the 1,4-dihydropyridine core. This modification aims to explore the impact of the nitrone group on calcium channel antagonist activity, highlighting the potential for discovering new pharmacophores within this class. []
Relevance: Introducing the nitrone moiety distinguishes these compounds from dimethyl 1-(4-methylbenzyl)-4-[4-(trifluoromethoxy)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate. This structural difference emphasizes the ongoing research into incorporating new functional groups into the 1,4-dihydropyridine scaffold to discover novel compounds with potentially enhanced or unique pharmacological properties. []
Compound Description: DCDDP, another 1,4-dihydropyridine derivative, has been studied for its effects on chronic pulmonary hypertension. Its mechanism of action is thought to involve the inhibition of free radical production and an increase in nitric oxide levels in the lungs. [, ]
Compound Description: MN9202, a 1,4-dihydropyridine derivative, has demonstrated protective effects against shock induced by intestinal ischemia-reperfusion injury in rabbits. Further research suggests it can improve red blood cell deformability, potentially due to its effects on calcium transport and lipid peroxidation. [, ]
Relevance: This compound, while sharing the 1,4-dihydropyridine core and a 3-nitrophenyl substituent at position 4 with dimethyl 1-(4-methylbenzyl)-4-[4-(trifluoromethoxy)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate, differs in its ester side chains. This structural variation highlights how modifications at these positions can impact the compound's pharmacological activities, potentially influencing its interaction with specific tissues or receptors. [, ]
Compound Description: FRC-8653 is a new dihydropyridine derivative that has shown promising calcium antagonistic and vasodilating effects in vitro and ex vivo. It is suggested to act as a slow-onset, long-acting calcium channel blocker. [, ]
Relevance: This compound presents a similar structure to dimethyl 1-(4-methylbenzyl)-4-[4-(trifluoromethoxy)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate, with the key difference being the presence of a methoxyethyl group instead of a methyl group on the ester side chain at position 3. This subtle alteration emphasizes the importance of even minor structural modifications in influencing the pharmacokinetic and pharmacodynamic properties of this class of compounds. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.